Cas no 871125-79-0 (3-Formyl-5-isopropoxyphenylboronic acid)

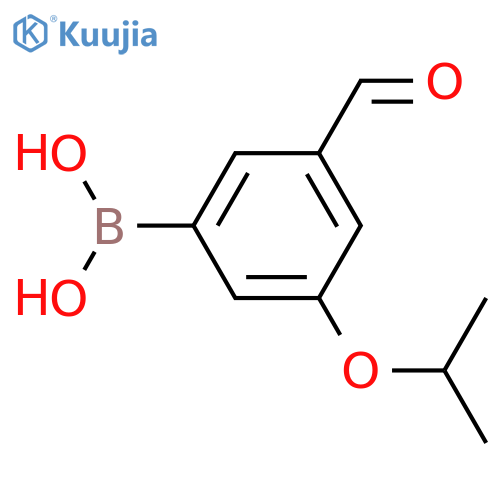

871125-79-0 structure

商品名:3-Formyl-5-isopropoxyphenylboronic acid

CAS番号:871125-79-0

MF:C10H13BO4

メガワット:208.018823385239

MDL:MFCD07784396

CID:719242

PubChem ID:24884298

3-Formyl-5-isopropoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (3-Formyl-5-isopropoxyphenyl)boronic acid

- 3-formyl-5-isopropoxyphenylboronic acid

- Boronic acid,B-[3-formyl-5-(1-methylethoxy)phenyl]-

- (3-formyl-5-propan-2-yloxyphenyl)boronic acid

- MFCD07784396

- E90100

- SCHEMBL1585721

- TYKYVLDAFDKFHV-UHFFFAOYSA-N

- (3-Formyl-5-isopropoxyphenyl)boronicacid

- {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid

- AKOS015837464

- CS-0174498

- 3-Formyl-5-isopropoxyphenylboronic acid, 96%

- 871125-79-0

- [3-formyl-5-(propan-2-yloxy)phenyl]boronic acid

- DTXSID30584727

- BS-22516

- A862841

- WJB12579

- 3-Formyl-5-isopropoxyphenylboronic acid

-

- MDL: MFCD07784396

- インチ: InChI=1S/C10H13BO4/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-7,13-14H,1-2H3

- InChIKey: TYKYVLDAFDKFHV-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=CC(=CC(=C1)B(O)O)C=O

計算された属性

- せいみつぶんしりょう: 208.09100

- どういたいしつりょう: 208.0906891g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 113-118 °C

- ふってん: 408.6±55.0 °C at 760 mmHg

- フラッシュポイント: 200.9±31.5 °C

- 屈折率: 1.523

- PSA: 66.76000

- LogP: -0.03390

- じょうきあつ: 0.0±1.0 mmHg at 25°C

3-Formyl-5-isopropoxyphenylboronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Formyl-5-isopropoxyphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271572-250 mg |

3-Formyl-5-isopropoxyphenylboronic acid, 95%; . |

871125-79-0 | 95% | 250mg |

€178.00 | 2023-04-26 | |

| abcr | AB271572-1g |

3-Formyl-5-isopropoxyphenylboronic acid, 95%; . |

871125-79-0 | 95% | 1g |

€382.00 | 2025-02-21 | |

| Alichem | A019120036-10g |

(3-Formyl-5-isopropoxyphenyl)boronic acid |

871125-79-0 | 95% | 10g |

$841.50 | 2023-08-31 | |

| Chemenu | CM134260-1g |

(3-Formyl-5-isopropoxyphenyl)boronic acid |

871125-79-0 | 95% | 1g |

$156 | 2021-08-05 | |

| TRC | F700443-50mg |

3-Formyl-5-isopropoxyphenylboronic acid |

871125-79-0 | 50mg |

$69.00 | 2023-05-18 | ||

| abcr | AB271572-1 g |

3-Formyl-5-isopropoxyphenylboronic acid, 95%; . |

871125-79-0 | 95% | 1g |

€382.00 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245168-250mg |

(3-Formyl-5-isopropoxyphenyl)boronic acid |

871125-79-0 | 95% | 250mg |

¥1148 | 2023-04-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 657557-5G |

3-Formyl-5-isopropoxyphenylboronic acid |

871125-79-0 | 96% | 5G |

¥7164.53 | 2022-02-24 | |

| 1PlusChem | 1P003C94-250mg |

(3-Formyl-5-isopropoxyphenyl)boronic acid |

871125-79-0 | 95% | 250mg |

$45.00 | 2025-02-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTC205-250mg |

(3-formyl-5-isopropoxy-phenyl)boronic acid |

871125-79-0 | 95% | 250mg |

¥382.0 | 2024-04-16 |

3-Formyl-5-isopropoxyphenylboronic acid 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

871125-79-0 (3-Formyl-5-isopropoxyphenylboronic acid) 関連製品

- 1072951-70-2((3-Butoxy-5-formylphenyl)boronic acid)

- 1072952-04-5((3-Ethoxy-5-formylphenyl)boronic acid)

- 871125-80-3(3-Formyl-5-propoxyphenylboronic acid)

- 1256345-76-2(3-Isopropoxy-5-methylphenylboronic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:871125-79-0)3-Formyl-5-isopropoxyphenylboronic acid

清らかである:99%

はかる:5g

価格 ($):701.0